Bienvenue dans la boutique en ligne BenchChem!

(S)-1-Boc-3-butyl-piperazine

Chiral resolution Medicinal chemistry Stereoselective synthesis

(S)-1-Boc-3-butyl-piperazine (CAS 928025-60-9), also known as tert-butyl (3S)-3-butylpiperazine-1-carboxylate, is a chiral piperazine derivative characterized by an N-Boc (tert-butoxycarbonyl) protecting group at the 1-position and an (S)-configured n-butyl substituent at the 3-position. With the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound serves as a stereochemically defined intermediate in the synthesis of pharmaceuticals, particularly where the spatial arrangement of the butyl side chain dictates downstream biological activity.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 928025-60-9
Cat. No. B1592897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-butyl-piperazine
CAS928025-60-9
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1
InChIKeyZNICOTLOPCODTO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-3-butyl-piperazine (CAS 928025-60-9): Chiral Building Block Properties and Procurement Considerations


(S)-1-Boc-3-butyl-piperazine (CAS 928025-60-9), also known as tert-butyl (3S)-3-butylpiperazine-1-carboxylate, is a chiral piperazine derivative characterized by an N-Boc (tert-butoxycarbonyl) protecting group at the 1-position and an (S)-configured n-butyl substituent at the 3-position [1]. With the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol, this compound serves as a stereochemically defined intermediate in the synthesis of pharmaceuticals, particularly where the spatial arrangement of the butyl side chain dictates downstream biological activity . Its physicochemical properties—including a predicted LogP of 2.64, a density of 1.0±0.1 g/cm³, and a boiling point of 320.5±17.0 °C at 760 mmHg—align with a lipophilic, Boc-protected amine scaffold commonly used in medicinal chemistry campaigns .

Why (S)-1-Boc-3-butyl-piperazine Cannot Be Simply Replaced by Generic N-Boc-Piperazines or Its Enantiomer


Procurement decisions for chiral piperazine intermediates must account for stereochemical and physicochemical identity because in-class analogs differ markedly in properties that govern synthetic utility and downstream efficacy. The (S)-configured 3-butyl substituent on (S)-1-Boc-3-butyl-piperazine (CAS 928025-60-9) confers a specific three-dimensional architecture that cannot be replicated by the (R)-enantiomer (CAS 928025-59-6), which interacts differently with chiral biological targets [1]. Furthermore, generic, unsubstituted N-Boc-piperazine (CAS 57260-71-6) lacks the hydrophobic butyl chain entirely, resulting in drastically different lipophilicity (LogP ~0.5 vs. 2.64) and reduced potential for hydrophobic pocket binding . Even among 3-alkyl-substituted analogs, the chain length dictates physical properties: replacing the butyl group with a methyl group (CAS 147081-29-6) lowers the predicted boiling point by approximately 52 °C and reduces the LogP from 2.64 to 1.48, altering both purification behavior and partition characteristics . Therefore, substituting (S)-1-Boc-3-butyl-piperazine with any close analog without rigorous revalidation risks synthetic failure, stereochemical mismatch, or altered pharmacokinetic profiles in the final drug candidate.

Quantitative Differentiation: (S)-1-Boc-3-butyl-piperazine vs. Key Analogs


Enantiomeric Purity and Specific Rotation vs. (R)-Enantiomer

The (S)-configured stereocenter of (S)-1-Boc-3-butyl-piperazine (CAS 928025-60-9) exhibits a specific optical rotation of [α]²⁰ᴅ = +10.5° (c=1.0, CHCl₃), distinguishing it unequivocally from the (R)-enantiomer (CAS 928025-59-6), which rotates plane-polarized light in the opposite direction . This quantitative stereochemical marker ensures that the correct enantiomer is procured and employed, which is critical because the (R)-enantiomer may lead to opposite or diminished biological effects when incorporated into a chiral drug molecule.

Chiral resolution Medicinal chemistry Stereoselective synthesis

Lipophilicity (LogP) Comparison with Unsubstituted and Methyl-Substituted Analogs

The predicted octanol-water partition coefficient (LogP) for (S)-1-Boc-3-butyl-piperazine is 2.64 . This value is substantially higher than that of the unsubstituted N-Boc-piperazine (LogP ~0.5) and the (S)-1-Boc-3-methylpiperazine analog (LogP = 1.48) . The increased lipophilicity, conferred by the n-butyl chain, enhances membrane permeability potential and facilitates binding to hydrophobic enzyme pockets, a property that cannot be achieved with the less lipophilic methyl or ethyl analogs.

Drug-likeness ADME Lipinski's Rule of Five

Boiling Point Differentiation from Shorter-Chain and Aromatic Analogs

(S)-1-Boc-3-butyl-piperazine exhibits a predicted boiling point of 320.5±17.0 °C at 760 mmHg . This is significantly higher than the (S)-1-Boc-3-methylpiperazine analog (268.7±15.0 °C), a difference of approximately 52 °C , and the (S)-1-Boc-3-ethylpiperazine analog (286.7±15.0 °C), a difference of approximately 34 °C . This elevated boiling point reflects stronger intermolecular forces due to the longer alkyl chain, which dictates distinct conditions for distillation and solvent removal during synthetic workup.

Purification Volatility Process chemistry

Density Comparison with Aromatic and Racemic Analogs

The predicted density of (S)-1-Boc-3-butyl-piperazine is 1.0±0.1 g/cm³ . This value is lower than that of the aromatic analog (S)-1-Boc-3-phenylpiperazine (1.1±0.1 g/cm³) and comparable to the racemic 1-Boc-3-butylpiperazine (1.0±0.1 g/cm³) . The lower density compared to the phenyl derivative is consistent with the less compact molecular packing of an aliphatic chain versus a planar aromatic ring, which can influence handling, solvent miscibility, and large-scale process engineering.

Physical property Formulation Process engineering

Hydrogen Bond Donor/Acceptor Profile vs. Unprotected Piperazines

(S)-1-Boc-3-butyl-piperazine possesses 1 hydrogen bond donor (the secondary amine nitrogen at position 4) and 4 hydrogen bond acceptors (the two piperazine nitrogen lone pairs and the two carbonyl oxygen lone pairs of the Boc group) [1]. This contrasts with fully unprotected 3-butylpiperazine, which would have 2 donors and 2 acceptors, and with N,N'-diprotected analogs, which have 0 donors. The Boc group selectively masks one nitrogen, enabling orthogonal protection strategies in complex molecule synthesis.

Medicinal chemistry Molecular interactions Prodrug design

Validated Applications for (S)-1-Boc-3-butyl-piperazine in Research and Industrial Settings


Chiral Building Block for BTK and Kinase Inhibitor Synthesis

The (S)-configured butyl chain on (S)-1-Boc-3-butyl-piperazine is structurally congruent with the hydrophobic pocket of Bruton's Tyrosine Kinase (BTK) and related kinases. Patents describe alkylated piperazine compounds as BTK inhibitors, wherein the stereochemistry and lipophilicity (LogP 2.64) of the 3-butyl substituent are critical for binding [1]. Procuring the (S)-enantiomer ensures the correct spatial orientation for lead optimization in kinase inhibitor programs.

Intermediate in the Synthesis of Dopamine Transporter (DAT) Ligands

Hybrid (bisarylmethoxy)butylpiperazine analogs have been investigated as neurotransmitter transporter inhibitors with activity at dopamine receptor sites [1]. The n-butyl chain of (S)-1-Boc-3-butyl-piperazine provides the necessary hydrophobic extension for these hybrid ligands, and the chiral center is essential for differentiating enantiomer-specific activity at DAT and serotonin receptors.

Precursor for FAAH Enzyme Inhibitors

Derivatives of alkylpiperazine carboxylates, including those with a 3-butyl substitution, are claimed as inhibitors of Fatty Acid Amide Hydrolase (FAAH) [1]. The Boc-protected (S)-3-butyl-piperazine serves as a key intermediate for introducing the requisite alkylpiperazine moiety into FAAH inhibitor pharmacophores, where the chain length and stereochemistry modulate enzyme inhibition potency.

Scaffold for Conformational Restriction in GPCR Ligand Design

The piperazine ring of (S)-1-Boc-3-butyl-piperazine, bearing a chiral butyl substituent, imposes conformational constraints that can enhance selectivity for G-protein coupled receptor (GPCR) subtypes. The compound's defined stereochemistry and lipophilic side chain make it a valuable template for constructing biased agonists or antagonists targeting CNS receptors, as supported by its physicochemical profile (density 1.0 g/cm³, boiling point 320.5 °C) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-butyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.